Cas no 864859-10-9 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide)

N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- 864859-10-9
- SR-01000011378-1
- F1298-0914
- N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
- AKOS024604711
- AB00685856-01
- SR-01000011378
- N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
-
- インチ: 1S/C19H17N3O4S/c1-11(23)22-7-6-12-13(8-20)19(27-17(12)9-22)21-18(24)16-10-25-14-4-2-3-5-15(14)26-16/h2-5,16H,6-7,9-10H2,1H3,(H,21,24)
- InChIKey: YTSWFZACSOPJIJ-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C2=C1CN(C(C)=O)CC2)NC(C1COC2C=CC=CC=2O1)=O
計算された属性
- 精确分子量: 383.09397721g/mol
- 同位素质量: 383.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 27
- 回転可能化学結合数: 2
- 複雑さ: 650
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 120Ų
- XLogP3: 2.2
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1298-0914-2mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-10mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-1mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-20mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-100mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-5μmol |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-3mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-4mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-50mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1298-0914-75mg |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide |
864859-10-9 | 90%+ | 75mg |
$208.0 | 2023-05-17 |
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide 関連文献
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
8. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamideに関する追加情報
Professional Introduction to N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS No. 864859-10-9)
N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide, identified by its CAS number 864859-10-9, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule represents a sophisticated hybrid structure that integrates heterocyclic moieties with functional groups designed to interact selectively with biological targets. The presence of both acetyl and cyano substituents on the thienopyridine core suggests a potential for diverse chemical reactivity and biological activity.
The structural framework of this compound is notable for its incorporation of a thieno[2,3-c]pyridine scaffold, which is a fused heterocycle combining a thiophene ring with a pyridine ring. Such fused systems are frequently explored in medicinal chemistry due to their ability to modulate electronic properties and spatial orientation around the binding site. The 6-acetyl group not only introduces a polar moiety but also serves as a potential site for further derivatization or metabolic transformation. In contrast, the 3-cyano group adds electron-withdrawing character to the system, which can influence both the geometry and electronic distribution of the molecule.
The benzodioxine moiety in the amide position (-NHCO-) further enhances the complexity of this compound. Benzodioxines are known for their structural similarity to certain bioactive natural products and have been investigated for their pharmacological properties. The amide linkage not only connects the benzodioxine ring to the thienopyridine core but also provides a site for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. This feature makes the compound particularly interesting for designing molecules that require specific binding affinities and selectivity.
In recent years, there has been growing interest in heterocyclic compounds that incorporate multiple functional groups for their potential therapeutic applications. The combination of a thiophene-pyridine system with an acetyl-substituted cyano group and a benzodioxine amide has not been extensively studied but holds promise for exploring novel pharmacological pathways. The acetyl group can be hydrolyzed under physiological conditions to form a carboxylic acid, which might alter the pharmacokinetic profile of the compound. Similarly, the cyano group can participate in hydrogen bonding or act as a proton acceptor/donor depending on the local environment.
The synthesis of such complex molecules often requires multi-step organic transformations that showcase the versatility of modern synthetic methodologies. The construction of the thienopyridine core typically involves cyclization reactions between appropriately substituted thiophene derivatives and pyridine precursors. Subsequent functionalization at various positions on this core can be achieved through nucleophilic substitution, condensation reactions, or other established synthetic protocols. The introduction of the benzodioxine unit likely involves palladium-catalyzed cross-coupling reactions or other transition-metal-mediated transformations that allow for precise control over regioselectivity.
The potential biological activity of N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is an area ripe for exploration. Given its structural complexity and diverse functional groups, it is conceivable that this compound could exhibit interactions with multiple biological targets. For instance, the benzodioxine moiety might mimic natural products known to interact with certain enzymes or receptors. Meanwhile, the thienopyridine core could engage with proteins or nucleic acids through hydrophobic interactions or π-stacking effects.
The acetyl and cyano groups could further modulate binding affinity by participating in hydrogen bonding networks or by influencing local electronic properties around the target site. Computational studies using molecular modeling techniques would be invaluable in predicting how this molecule might interact with potential biological targets such as kinases or transcription factors. High-throughput screening campaigns could then be employed to identify specific biological activities that warrant further investigation.
In light of recent advancements in drug discovery technologies like fragment-based drug design (FBDD) and structure-based drug design (SBDD), compounds like N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide represent promising candidates for hit identification and optimization campaigns. Their complex structures provide numerous opportunities for fine-tuning pharmacological properties through structure-guided modifications. By leveraging modern synthetic strategies alongside high-resolution structural information from techniques like X-ray crystallography or NMR spectroscopy researchers can develop molecules with enhanced potency selectivity and bioavailability.
The development of novel therapeutic agents remains one of humanity's most pressing challenges yet addressing unmet medical needs requires innovative approaches at every stage from discovery through clinical translation. As our understanding deepens regarding disease mechanisms at molecular levels so too does our capacity to design molecules capable addressing these challenges effectively while minimizing side effects associated traditional small-molecule drugs.
864859-10-9 (N-{6-acetyl-3-cyano-4H,5H,6H,7H-thieno2,3-cpyridin-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide) Related Products
- 1261350-55-3(Methyl 2-amino-2-(piperidin-4-yl)acetate)
- 251307-31-0(4-(3,4-dichlorophenyl)-5-methanesulfonyl-N,N-dimethylpyrimidin-2-amine)
- 2308477-98-5((4S)-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamido-5,5,5-trifluoropentanoic acid)
- 2448416-98-4(4-Chloro-2-methylpyrido[3,2-d]pyrimidine hydrochloride)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 1416713-53-5(6-bromo-1-cyclopropyl-1H-1,3-benzodiazole)
- 922473-69-6(N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-3-phenyl-N-2-(thiophen-2-yl)ethylpropanamide)
- 1805588-38-8(3-Aminomethyl-5-cyano-2-(trifluoromethoxy)benzoic acid)
- 316358-50-6(4,4,7,8-Tetramethyl-4,5-dihydro-1H-1,2dithiolo-3,4-cquinoline-1-thione)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)




